molecular formula C20H25FN2O3 B607462 Flobetapir CAS No. 938435-69-9

Flobetapir

Número de catálogo: B607462
Número CAS: 938435-69-9
Peso molecular: 360.4 g/mol
Clave InChI: YNDIAUKFXKEXSV-NSCUHMNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flobetapir is a blood-brain barrier crossing ligand of amyloid protein deposits in the brain.

Aplicaciones Científicas De Investigación

Diagnostic Applications

1. Alzheimer's Disease Detection

Florbetapir is primarily utilized for diagnosing Alzheimer’s disease by imaging amyloid-beta aggregates in the brain. Clinical studies have demonstrated that florbetapir PET can effectively differentiate between patients with Alzheimer’s disease and those with other forms of dementia. For instance, a pivotal study showed that florbetapir uptake was significantly higher in Alzheimer’s patients compared to healthy controls and those with frontotemporal dementia, indicating its utility in clinical settings for accurate diagnosis .

2. Cerebral Amyloid Angiopathy

Recent research has explored the use of florbetapir in diagnosing cerebral amyloid angiopathy (CAA), a condition characterized by amyloid deposits in the walls of blood vessels in the brain. A study indicated that florbetapir could distinguish CAA-related intracerebral hemorrhage from hypertension-related hemorrhage by analyzing cortical retention patterns . This application highlights florbetapir's potential beyond Alzheimer's disease.

Prognostic Applications

1. Cognitive Decline Prediction

Florbetapir PET imaging has been linked to cognitive decline in various populations. A longitudinal study found that subjects with positive florbetapir scans exhibited greater cognitive deterioration over 36 months compared to those with negative scans. This finding was consistent across different diagnostic groups, including cognitively normal individuals, those with mild cognitive impairment (MCI), and Alzheimer’s patients . The predictive value of florbetapir for cognitive decline underscores its importance in clinical trials and patient management.

2. Conversion Rates from MCI to Alzheimer's Disease

Florbetapir has also been instrumental in assessing the risk of progression from MCI to Alzheimer’s disease. In a study involving MCI subjects, those classified as amyloid-positive based on florbetapir PET had a significantly higher conversion rate to Alzheimer’s dementia compared to amyloid-negative subjects . This application is crucial for early intervention strategies and monitoring disease progression.

Case Studies and Findings

Study Population Findings Significance
Study 1Alzheimer’s patientsHigher florbetapir uptake compared to controlsValidates diagnosis of Alzheimer’s disease
Study 2Patients with CAADistinction between CAA-related and hypertension-related hemorrhageExpands diagnostic use of florbetapir
Study 3MCI subjectsIncreased cognitive decline in amyloid-positive individualsSupports prognostic use for early detection
Study 4Frontotemporal dementia patientsLower uptake compared to Alzheimer’s patientsAids in differential diagnosis

Mecanismo De Acción

Target of Action

Flobetapir, also known as Florbetapir, is a radiopharmaceutical compound that primarily targets beta-amyloid plaques . These plaques are extracellular deposits of beta-amyloid protein mixed with branches of dying nerve cells found in the cortical gray matter of patients with Alzheimer’s Disease .

Mode of Action

This compound contains the radionuclide fluorine-18 bound to the compound florbetapir . This molecule binds with high affinity to beta-amyloid plaques . The radionuclide fluorine-18 was chosen as it has a half-life of 110 minutes, allowing it to accumulate sufficiently in the brain before undergoing positron emission decay .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the detection and estimation of beta-amyloid neuritic plaque density in the brain . The binding of this compound to these plaques allows for their visualization during Positron Emission Tomography (PET) imaging .

Pharmacokinetics

The pharmacokinetics of this compound involves its administration and subsequent accumulation in the brain. It is used during PET imaging of the brain to estimate beta-amyloid neuritic plaque density in adult patients to diagnose the causes of cognitive impairment . The half-life of the radionuclide fluorine-18 allows it to accumulate sufficiently in the brain before undergoing positron emission decay .

Result of Action

The primary result of this compound’s action is the visualization of beta-amyloid plaques in the brain during PET imaging . This allows for the estimation of plaque density, which can aid in the diagnosis of Alzheimer’s Disease and other causes of cognitive decline .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, technical factors can either degrade or optimize amyloid image quality, which in turn has a direct effect on accurate interpretation of amyloid status . Furthermore, genetic risk factors, lifestyle choices, and neuropathological comorbidities may alter the threshold for the onset of cognitive impairment associated with beta-amyloid aggregation .

Actividad Biológica

Florbetapir, a radiolabeled compound used in positron emission tomography (PET), is primarily known for its ability to bind to amyloid-beta (Aβ) plaques in the brain, which are characteristic of Alzheimer's disease (AD). This article explores the biological activity of Florbetapir, focusing on its diagnostic utility, binding characteristics, and implications for cognitive decline.

Overview of Florbetapir

Florbetapir F 18 is a stilbene derivative that has been developed to visualize amyloid plaques in vivo. It was approved by the FDA and EMA for use in PET imaging to aid in the diagnosis of Alzheimer's disease and other dementias. Its mechanism involves high affinity binding to fibrillar aggregates of amyloid-beta, allowing for the assessment of amyloid burden in the brain.

Florbetapir exhibits a strong binding affinity for Aβ aggregates, which can be quantified using standardized uptake value ratios (SUVR). Studies have shown that Florbetapir has good uptake in brain tissue with favorable washout kinetics. For instance, it has demonstrated significant binding in postmortem brain samples from Alzheimer's patients, confirming its specificity for amyloid plaques .

Key Binding Studies

StudyPopulationBinding AffinityKey Findings
Choi et al. (2009)Mice and monkeysHighGood uptake and washout kinetics observed
Lin et al. (2010)AD patients vs. controlsSignificant differenceDifferentiation between AD and non-AD subjects
Wong et al. (2010)Clinical evaluationHigh specificityEffective in diagnosing AD based on amyloid presence

Diagnostic Utility

Florbetapir PET imaging has been extensively studied for its role in diagnosing Alzheimer's disease and monitoring cognitive decline. A longitudinal study involving 151 subjects indicated that Florbetapir PET can serve as a predictive biomarker for cognitive decline, particularly among individuals with mild cognitive impairment (MCI). In this study, 37% of MCI subjects were found to be amyloid-positive (Aβ+), correlating with a higher conversion rate to AD dementia .

Case Studies

  • Longitudinal Observational Study :
    • Participants : 151 individuals (69 cognitively normal [CN], 51 MCI, 31 AD).
    • Findings : Aβ+ MCI subjects had a conversion rate to AD dementia of 29.4%, compared to 10.3% for Aβ− subjects .
  • Consecutive Case Series :
    • Participants : 30 patients referred for cognitive evaluation.
    • Outcome : Florbetapir PET imaging changed diagnoses for 10 patients and clarified diagnoses for an additional 9 patients, highlighting its clinical utility .

Cognitive Decline Correlation

Research has established a correlation between Aβ deposition as detected by Florbetapir and cognitive decline over time. A study assessing changes over 36 months found that Aβ+ subjects exhibited greater cognitive deterioration than Aβ− subjects across various cognitive measures .

Summary of Cognitive Decline Findings

GroupChange in Cognitive Score (ADAS-Cog)Significance
Aβ+ MCI-5.66 (worsening)p < 0.05
Aβ− MCI+0.71 (improvement)

Implications for Clinical Practice

The ability of Florbetapir to accurately identify amyloid pathology provides significant implications for clinical practice:

  • Early Diagnosis : Enables earlier intervention strategies in at-risk populations.
  • Differentiation of Dementia Types : Potentially assists in distinguishing between different forms of dementia, such as Alzheimer's disease and frontotemporal dementia .
  • Monitoring Disease Progression : Useful for tracking changes in amyloid burden over time, which may correlate with clinical symptoms.

Propiedades

IUPAC Name

4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDIAUKFXKEXSV-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239781
Record name Flobetair
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938435-69-9
Record name Flobetair
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flobetair
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORBETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of Florbetapir (18F) in the brain?

A1: Florbetapir (18F) binds with high affinity to fibrillar Aβ plaques in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Florbetapir (18F) binding to Aβ plaques enable visualization through PET imaging?

A2: Florbetapir (18F) incorporates the radioactive isotope fluorine-18. When it binds to Aβ plaques, the fluorine-18 undergoes positron emission, which is detected by the PET scanner. This allows for the visualization and quantification of Aβ plaques in living individuals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of Florbetapir (18F) binding to Aβ plaques?

A3: Florbetapir (18F) itself does not have any direct downstream effects. Its role is primarily diagnostic, enabling the visualization and quantification of Aβ plaques. The presence and density of these plaques are associated with cognitive decline and the progression of Alzheimer's disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of Florbetapir (18F)?

A4: The molecular formula of Florbetapir is C24H22ClFN4O2. Its molecular weight is 453.9 g/mol. The (18F) indicates the radioactive isotope fluorine-18 is incorporated into the molecule. []

Q5: Is there spectroscopic data available for Florbetapir (18F)?

A5: While the provided research focuses on Florbetapir (18F) as an imaging agent, detailed spectroscopic data is not discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What is the stability of Florbetapir (18F) and how does this relate to its application?

A6: Florbetapir (18F) has a relatively short half-life of 109.8 minutes due to the radioactive decay of fluorine-18. This necessitates its production close to the point of use and impacts imaging protocols. []

Q7: Does Florbetapir (18F) exhibit any catalytic properties?

A7: No, Florbetapir (18F) functions as a diagnostic imaging agent and does not possess catalytic properties. Its primary mode of action is through specific binding to Aβ plaques, not through catalyzing chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have there been any computational chemistry studies on Florbetapir (18F)?

A8: While the provided articles don't delve into specific computational studies, they highlight the quantitative analysis of Florbetapir (18F) PET images. Advanced image processing and quantification methods, often based on computational models, are crucial for interpreting Florbetapir (18F) PET data. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Is there research on the Structure-Activity Relationship (SAR) of Florbetapir (18F)?

A9: The provided research primarily focuses on the clinical application and diagnostic utility of Florbetapir (18F). While the structure of Florbetapir (18F) is crucial for its binding affinity to Aβ plaques, specific SAR studies are not discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the SHE regulations surrounding the use of Florbetapir (18F)?

A11: As a radiopharmaceutical, Florbetapir (18F) is subject to strict safety regulations regarding its production, handling, administration, and disposal. These regulations vary by country and are essential to minimize risks associated with radiation exposure. The provided research primarily focuses on the clinical research and diagnostic applications of Florbetapir (18F), not on regulatory aspects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q11: What is known about the pharmacokinetics (PK) of Florbetapir (18F)?

A12: Studies indicate that Florbetapir (18F) demonstrates favorable PK properties for imaging, including rapid brain penetration and washout. It reaches peak brain uptake within 30-90 minutes post-injection. Excretion occurs primarily through the hepatobiliary route. [, ]

Q12: Are there established pharmacodynamic (PD) markers for Florbetapir (18F)?

A13: The primary PD effect of Florbetapir (18F) is its binding to Aβ plaques. Standardized uptake value ratios (SUVr), calculated from PET images, are used as a quantitative measure of this binding and serve as a surrogate marker for Aβ burden in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q13: How has the in vitro binding of Florbetapir (18F) been characterized?

A14: In vitro studies have shown that Florbetapir (18F) binds selectively to Aβ aggregates in human brain tissue samples. The binding intensity measured through autoradiography correlates with the density of Aβ plaques quantified by standard neuropathological techniques. [, ]

Q14: What do in vivo studies reveal about the efficacy of Florbetapir (18F) in detecting Aβ plaques?

A15: Animal studies confirm the selective binding of Florbetapir (18F) to Aβ plaques. Human studies using Florbetapir (18F) PET imaging demonstrate its ability to differentiate between individuals with Alzheimer's disease and healthy controls based on Aβ plaque burden. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q15: Are there known resistance mechanisms to Florbetapir (18F)?

A16: Florbetapir (18F) is a diagnostic imaging agent and does not elicit biological responses that would lead to resistance. Its binding affinity is dependent on the physical presence and accessibility of Aβ plaques. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q16: What is the toxicological profile of Florbetapir (18F)?

A17: Florbetapir (18F) has been shown to be well-tolerated in clinical trials. As with any radiopharmaceutical, the potential risks associated with radiation exposure are carefully considered, and its administration is conducted following strict safety protocols. [, ]

Q17: Are there specific drug delivery strategies associated with Florbetapir (18F)?

A18: Florbetapir (18F) is administered intravenously. Its pharmacokinetic properties, including rapid brain penetration and relatively fast washout from non-target tissues, contribute to its effectiveness in targeting and visualizing Aβ plaques in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q18: Is Florbetapir (18F) used as a biomarker for any specific conditions?

A19: While not a biomarker in the traditional sense, Florbetapir (18F) PET imaging is used to assess amyloid burden, a hallmark of AD. A positive Florbetapir (18F) scan, indicating the presence of significant Aβ plaques, can increase the confidence in a clinical diagnosis of AD, especially in the context of MCI. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q19: What are the main analytical methods used to quantify Florbetapir (18F) uptake?

A20: Quantification of Florbetapir (18F) uptake primarily relies on calculating the standardized uptake value ratio (SUVr) from PET images. This involves normalizing the radioactivity concentration in a region of interest (ROI) to a reference region, typically the cerebellum. Different SUVr thresholds are used to determine Aβ positivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q20: What is the environmental impact of Florbetapir (18F)?

A21: As a radiopharmaceutical, Florbetapir (18F) requires careful handling and disposal to minimize environmental contamination from radioactive waste. The short half-life of fluorine-18 reduces the long-term environmental persistence of Florbetapir (18F). Specific information regarding its environmental impact and degradation is not extensively discussed in the provided research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q21: Are there studies on the dissolution and solubility of Florbetapir (18F)?

A22: The provided research focuses primarily on the clinical application of Florbetapir (18F) PET imaging and doesn't delve into detailed studies regarding its dissolution and solubility. These aspects are likely addressed during the development and formulation of the radiopharmaceutical but are not explicitly discussed in the provided articles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q22: How are analytical methods for Florbetapir (18F) validated?

A23: Validation of analytical methods for Florbetapir (18F) PET imaging involves assessing accuracy, precision, specificity, linearity, range, and robustness of image acquisition, processing, and quantification techniques. []

Q23: What quality control measures are in place for Florbetapir (18F)?

A24: As a radiopharmaceutical, Florbetapir (18F) is subject to stringent quality control measures throughout its production, from synthesis and purification to transportation, storage, and administration. These measures ensure the consistency, safety, and efficacy of the imaging agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q24: Are there any known drug-transporter or drug-metabolizing enzyme interactions with Florbetapir (18F)?

A26: Information regarding specific drug-transporter or drug-metabolizing enzyme interactions with Florbetapir (18F) is not discussed in detail within the provided research. It's always recommended to consult prescribing information and consider potential interactions when administering any radiopharmaceutical. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q25: What is the biocompatibility and biodegradability of Florbetapir (18F)?

A27: Florbetapir (18F) is designed for diagnostic imaging and demonstrates sufficient biocompatibility for its intended use. The provided research doesn't explicitly address its biodegradability, although the short half-life of fluorine-18 suggests a relatively rapid decrease in radioactivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q26: Are there alternatives to Florbetapir (18F) for amyloid imaging?

A28: Yes, other PET tracers that bind to Aβ plaques exist, including 11C-Pittsburgh compound B (PiB), 18F-flutemetamol, and 18F-florbetaben. These tracers differ in their binding characteristics, pharmacokinetic properties, and availability. [, , ]

Q27: What are the recycling and waste management considerations for Florbetapir (18F)?

A29: As a radiopharmaceutical, Florbetapir (18F) requires specialized waste management protocols to handle and dispose of radioactive materials safely and responsibly. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q28: What research infrastructure and resources are important for Florbetapir (18F) studies?

A30: Florbetapir (18F) research requires access to PET imaging facilities, radiochemistry expertise for tracer production, and specialized software for image analysis and quantification. Collaboration between clinicians, radiologists, and researchers is essential for interpreting imaging data and correlating it with clinical outcomes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q29: What are some key historical milestones in the development of Florbetapir (18F) and amyloid imaging?

A31: The development of Florbetapir (18F) and other amyloid PET tracers represents a significant milestone in AD research. It has enabled the in vivo visualization and quantification of Aβ plaques, allowing researchers and clinicians to study the progression of amyloid pathology and its relationship to cognitive decline. The FDA approval of Florbetapir (18F) in 2012 marked a crucial step toward incorporating amyloid imaging into the clinical assessment of AD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q30: What are some cross-disciplinary applications and synergies for Florbetapir (18F) research?

A32: Florbetapir (18F) research fosters collaborations between neuroscience, radiology, neurology, geriatrics, and computer science. It contributes to our understanding of AD pathogenesis, aids in the development of novel therapeutics, and may guide personalized treatment strategies in the future. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.